N-(Pyridin-3-ylmethylene)methanamine

Description

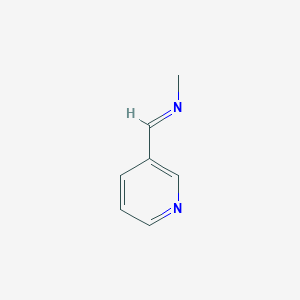

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyridin-3-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-8-5-7-3-2-4-9-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELJJGNOTOPDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438098 | |

| Record name | (E)-N-Methyl-1-(pyridin-3-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16273-54-4 | |

| Record name | (E)-N-Methyl-1-(pyridin-3-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(Pyridin-3-ylmethylene)methanamine" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-(Pyridin-3-ylmethylene)methanamine

Authored by: Gemini

November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of the imine compound, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines a detailed experimental protocol for the synthesis of the target molecule via the condensation of 3-pyridinecarboxaldehyde and methanamine. Furthermore, it presents a summary of the expected analytical data from key characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is structured in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

This compound is a Schiff base (or imine) formed from the reaction of 3-pyridinecarboxaldehyde and methanamine. Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. They are versatile intermediates in organic synthesis and have been studied for a wide range of biological activities. The synthesis of such imines is typically achieved through a condensation reaction between a primary amine and an aldehyde or ketone.[1] This guide details a proposed synthetic route and the expected analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is predicated on the nucleophilic addition of methanamine to the carbonyl carbon of 3-pyridinecarboxaldehyde, followed by the elimination of a water molecule to form the imine.

Reactants

The primary reactants for this synthesis are 3-pyridinecarboxaldehyde and methanamine. Their relevant properties are summarized in the table below.

| Reactant | Structure | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Pyridinecarboxaldehyde |  | C₆H₅NO | 107.11 | 78-81 (at 10 mmHg) | 1.141 (at 20 °C) |

| Methanamine (Methylamine) |  | CH₅N | 31.06 | -6.3 | 0.662 (at 20 °C) |

Experimental Protocol: Synthesis and Purification

This protocol is based on established methods for imine synthesis from aldehydes and primary amines.[1][2]

Materials:

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

Methanamine (a solution in a suitable solvent, e.g., 40% in water or 2M in THF, 1.1 eq)

-

Anhydrous magnesium sulfate (MgSO₄) or another suitable drying agent

-

Anhydrous solvent (e.g., dichloromethane, ethanol, or toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-pyridinecarboxaldehyde (1.0 eq) and dissolve it in a suitable anhydrous solvent (e.g., 10 mL of dichloromethane per gram of aldehyde).

-

Addition of Amine: While stirring the solution at room temperature, slowly add methanamine solution (1.1 eq). An exothermic reaction may be observed.

-

Drying and Reaction: Add anhydrous magnesium sulfate (approx. 1.5 eq) to the reaction mixture. The MgSO₄ acts as a drying agent to remove the water formed during the reaction, thus driving the equilibrium towards the imine product.

-

Reaction Completion: Stir the mixture at room temperature for 4-6 hours or at reflux to ensure the reaction goes to completion.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the magnesium sulfate. Wash the solid residue with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, likely an oil or low-melting solid, can be further purified if necessary. Given the volatility of the product, purification may be best achieved by vacuum distillation.

Characterization of this compound

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following table summarizes the expected data.

| Technique | Expected Observations |

| ¹H NMR | * Pyridyl Protons: Multiplets in the aromatic region (δ 7.0-9.0 ppm). A characteristic singlet or doublet for the proton at C2 of the pyridine ring is expected at a high chemical shift (δ ~8.8 ppm). * Imine Proton (-CH=N-): A singlet in the region of δ 8.0-8.5 ppm.[2] * Methyl Protons (-N-CH₃): A singlet in the region of δ 3.0-3.5 ppm. |

| ¹³C NMR | * Imine Carbon (-CH=N-): A signal in the region of δ 155-165 ppm.[2] * Pyridyl Carbons: Signals in the aromatic region (δ 120-155 ppm).[2] * Methyl Carbon (-N-CH₃): A signal in the aliphatic region (δ 40-50 ppm). |

| IR Spectroscopy (cm⁻¹) | * C=N Stretch (Imine): A characteristic strong absorption band in the range of 1640-1690 cm⁻¹.[3] * C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. * C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹. * C=C and C=N Stretch (Pyridine Ring): Bands in the region of 1400-1600 cm⁻¹.[4] |

| Mass Spectrometry (MS) | * Molecular Ion Peak (M⁺): Expected at m/z = 120.16, corresponding to the molecular formula C₇H₈N₂. |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide has outlined a robust and straightforward methodology for the synthesis of this compound via a condensation reaction. The provided experimental protocol, along with the tabulated properties of reactants and expected characterization data, serves as a valuable resource for researchers engaged in the synthesis of novel pyridine-based imines. The successful synthesis and characterization of this compound can pave the way for its further investigation in various applications, including as a building block in medicinal chemistry and materials science.

References

An In-depth Technical Guide to N-(Pyridin-3-ylmethylene)methanamine: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data for N-(Pyridin-3-ylmethylene)methanamine is limited in publicly accessible literature. This guide compiles available information, provides computed data for key properties, outlines a probable synthetic route based on established chemical principles, and discusses potential biological activities in the context of related compounds.

Core Chemical Properties and Structure

This compound, a Schiff base, is an organic compound containing a carbon-nitrogen double bond, with the nitrogen atom attached to a methyl group and the carbon atom attached to a pyridin-3-yl group.

Chemical Structure

The structure of this compound is characterized by a pyridine ring linked via a methylene bridge to an imine functional group, which is further substituted with a methyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

Due to the lack of experimentally determined data, the following table summarizes computed physicochemical properties for this compound. These values are estimations and should be used as a guide for further experimental investigation.

| Property | Value (Computed) |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| CAS Number | 634153-62-1 |

| Topological Polar Surface Area | 29.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| LogP (octanol-water) | 1.2 |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of pyridine-3-carbaldehyde with methylamine.[1][3] This is a reversible condensation reaction where a molecule of water is eliminated.[2]

Reaction:

Pyridine-3-carbaldehyde + Methylamine ⇌ this compound + Water

Materials:

-

Pyridine-3-carbaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., ethanol or THF)

-

Anhydrous solvent (e.g., toluene, ethanol, or methanol)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) or a Dean-Stark apparatus

-

Acid or base catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid, or potassium carbonate)[4]

Procedure:

-

In a round-bottom flask, dissolve pyridine-3-carbaldehyde (1 equivalent) in the chosen anhydrous solvent.

-

Add a solution of methylamine (1 to 1.1 equivalents) to the flask.

-

If a catalyst is to be used, add a catalytic amount at this stage.

-

To drive the reaction to completion, the water formed during the reaction should be removed. This can be achieved by:

-

Adding a drying agent like anhydrous magnesium sulfate directly to the reaction mixture.

-

Using a Dean-Stark apparatus if the reaction is performed in a solvent that forms an azeotrope with water (e.g., toluene).[4]

-

-

The reaction mixture is typically stirred at room temperature or gently heated for a period of time, which can range from a few hours to overnight.[4]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, the work-up procedure will depend on the method used for water removal.

-

If a drying agent was used, it is removed by filtration.

-

If a Dean-Stark apparatus was used, the reaction mixture is cooled.

-

-

The solvent is then removed under reduced pressure to yield the crude product.

-

Purification of the resulting imine can be achieved by distillation or chromatography.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While there is no specific information on the biological activity of this compound, Schiff bases containing a pyridine moiety are a class of compounds with a wide range of documented pharmacological properties.[5][6] These activities are often attributed to the presence of the imine (C=N) group and the pyridine ring, which can participate in various biological interactions.

Potential areas of biological significance for pyridine-based Schiff bases include:

-

Antimicrobial and Antifungal Activity: The imine group is often crucial for the biological activity of Schiff bases, and pyridine derivatives have shown promise in this area.[5][7]

-

Anticancer Activity: Numerous Schiff base complexes containing a pyridine ring have been investigated for their cytotoxic effects against various cancer cell lines.[8]

-

Antitubercular and Antiviral Properties: The pyridine nucleus is a key component in several bioactive molecules with antitubercular and antiviral effects.[5]

-

Anti-inflammatory and Antioxidant Effects: Schiff bases are known to possess anti-inflammatory and antioxidant properties.[9]

-

Chemosensors: Pyridine-based Schiff bases have been explored for their ability to act as chemosensors for various ions due to their strong binding capabilities and unique photophysical properties.[6][10]

It is important to note that the biological activity of a specific compound is highly dependent on its overall structure. Therefore, any potential activity of this compound would need to be determined through dedicated in vitro and in vivo studies.

No specific signaling pathways involving this compound have been described. However, based on the activities of related compounds, potential interactions could involve pathways related to cell proliferation, inflammation, or microbial metabolism. Further research would be required to elucidate any such mechanisms.

References

- 1. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Imine formation-Typical procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. BiblioBoard [openresearchlibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review : Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(Pyridin-3-ylmethylene)methanamine: A Technical Guide

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of N-(Pyridin-3-ylmethylene)methanamine. Due to a lack of publicly available experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, generalized experimental protocols for the synthesis and characterization of this imine are also provided for researchers in drug development and related scientific fields.

Introduction

This compound is a Schiff base derived from the condensation of 3-pyridinecarboxaldehyde and methylamine. Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine functionality) and are widely studied for their diverse biological activities and applications in medicinal chemistry. The pyridyl moiety, in particular, is a common feature in many pharmacologically active molecules. An accurate understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in research and development settings.

This guide synthesizes information from analogous structures to provide a predictive but scientifically grounded spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, such as (E)-N-((pyridine-3-yl)methylene)benzenamine and other imine derivatives.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.8 - 8.9 | s | 1H | H-2 (pyridyl) |

| ~8.6 - 8.7 | d | 1H | H-6 (pyridyl) |

| ~8.3 - 8.4 | s | 1H | CH=N (imine) |

| ~8.0 - 8.1 | d | 1H | H-4 (pyridyl) |

| ~7.3 - 7.4 | dd | 1H | H-5 (pyridyl) |

| ~3.5 - 3.6 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=N (imine) |

| ~150 - 152 | C-6 (pyridyl) |

| ~148 - 150 | C-2 (pyridyl) |

| ~134 - 136 | C-4 (pyridyl) |

| ~130 - 132 | C-3 (pyridyl) |

| ~123 - 125 | C-5 (pyridyl) |

| ~45 - 50 | N-CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1640 - 1660 | Strong | C=N stretch (imine) |

| ~1580 - 1600 | Medium-Strong | C=C stretch (pyridyl ring) |

| ~1420 - 1480 | Medium | C=C, C=N ring stretch (pyridyl) |

| ~1180 - 1220 | Medium | C-N stretch |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 120 | [M]⁺ (Molecular Ion) |

| 119 | [M-H]⁺ |

| 105 | [M-CH₃]⁺ |

| 92 | [M-N=CH₂]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

Materials:

-

3-Pyridinecarboxaldehyde

-

Methylamine (solution in ethanol or THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve 3-pyridinecarboxaldehyde (1 equivalent) in anhydrous ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add a solution of methylamine (1.1 equivalents) in the same solvent dropwise at room temperature with continuous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add an anhydrous drying agent (e.g., magnesium sulfate) to the reaction mixture to remove the water formed during the reaction.

-

Stir for an additional 30 minutes, then filter off the drying agent.

-

The solvent from the filtrate is then removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified if necessary.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and other characteristic fragment ions.

Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Synthesis workflow for N-(Pyridin-3-

In-depth Technical Guide on the Core Mechanism of Action: N-(Pyridin-3-ylmethylene)methanamine

A comprehensive review of available scientific literature reveals a significant gap in the specific biological data for N-(Pyridin-3-ylmethylene)methanamine. As of late 2025, dedicated studies elucidating its precise mechanism of action, quantitative biological activities, and specific cellular targets are not publicly available. Therefore, this document provides a foundational understanding based on the chemical properties of its constituent moieties—the pyridine ring and the imine group—and draws parallels from structurally related compounds.

Chemical and Structural Context

This compound is an organic compound featuring a pyridine ring linked to a methanamine group via an imine (C=N) double bond. The pyridine ring is a common scaffold in numerous biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its overall electronic properties.[1][2] The imine group, being a reactive functional group, can participate in various chemical reactions, including hydrolysis and reactions with biological nucleophiles.[3]

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of direct research, the potential biological activities of this compound can be hypothesized by examining related chemical classes.

Pyridine-Containing Compounds in Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse mechanisms of action.[1][2] These include applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for the pharmacological profile of these drugs.[2]

Derivatives of pyridine have been shown to target a variety of biological molecules, including:

-

Cyclin-Dependent Kinase 2 (CDK2): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle, suggesting potential applications in cancer therapy.[4]

-

Mycobacterial Membrane Protein Large 3 (MmpL3): Pyridine-2-methylamine derivatives have been investigated as inhibitors of MmpL3, a protein essential for the viability of M. tuberculosis, highlighting a potential antibacterial mechanism.[5]

-

Pyruvate Kinase M2 (PKM2): Certain pyridin-3-ylmethyl carbamodithioic esters have been found to activate PKM2, an enzyme involved in cancer metabolism.[6]

-

Transient Receptor Potential Vanilloid 3 (TRPV3): Pyridinyl methanol derivatives have been developed as selective antagonists of TRPV3, a channel implicated in pain and inflammation.[7]

The Role of the Imine Moiety

Imines are known to be reactive intermediates in biological systems.[3] Their susceptibility to hydrolysis means that this compound could potentially act as a prodrug, releasing 3-pyridinecarboxaldehyde and methanamine. However, the biological effects of these individual components at the concentrations they would be released are not well-defined in this context.

The reactivity of the imine C=N bond also allows for potential covalent interactions with biological macromolecules, such as proteins and nucleic acids. This type of interaction is a known mechanism for some drugs, but can also be a source of toxicity.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound, a hypothetical workflow for its investigation would follow standard preclinical drug discovery protocols.

General Experimental Workflow for Target Identification

Caption: A generalized experimental workflow for identifying the biological target and mechanism of action of a novel compound.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the biological activity of this compound. Should such data become available, it would be structured as follows for clarity and comparative analysis.

Table 1: Hypothetical In Vitro Activity Profile

| Assay Type | Target | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| Cytotoxicity | N/A | HeLa | Data not available | N/A |

| Enzyme Inhibition | e.g., CDK2 | N/A | Data not available | N/A |

| Receptor Binding | e.g., nAChR | N/A | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available. However, standard methodologies that would be employed in such research are outlined below.

General Protocol for Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value.

Conclusion

The current body of scientific literature lacks specific studies on the mechanism of action of this compound. Based on its chemical structure, it can be postulated that its biological activity may derive from the properties of the pyridine ring, the reactivity of the imine group, or a combination of both. Further research, following established preclinical drug discovery workflows, is necessary to elucidate its specific molecular targets and signaling pathways. This document serves as a foundational guide for researchers and drug development professionals interested in initiating such investigations.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Scant Landscape of N-(Pyridin-3-ylmethylene)methanamine Research: A Pivot to Structurally Related Bioactive Scaffolds

A Note to the Reader: Initial, comprehensive searches for the biological activity and specific molecular targets of "N-(Pyridin-3-ylmethylene)methanamine" have yielded no direct published research or experimental data for this specific imine. The scientific literature, to date, does not appear to contain studies detailing its interactions with biological systems.

Therefore, this technical guide will pivot to a well-researched, structurally related class of compounds that feature the core pyridin-3-yl motif: N-(pyridin-3-yl)pyrimidin-4-amine analogues . These compounds have garnered significant interest as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial target in cancer therapy. This document will provide an in-depth overview of the biological activity, targets, and experimental methodologies associated with this important class of molecules, thereby offering valuable insights for researchers in oncology and drug development.

The Emergence of Pyridine-Based Kinase Inhibitors in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its ability to form hydrogen bonds and engage in various molecular interactions has made it a cornerstone in the design of enzyme inhibitors. In the context of oncology, the dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Specifically, CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle.

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized, demonstrating potent inhibitory activity against CDK2 and significant anti-proliferative effects across various cancer cell lines.[1][2]

Quantitative Analysis of Biological Activity

The efficacy of these compounds has been quantified through in vitro assays, primarily determining their half-maximal inhibitory concentration (IC50) against both CDK2 and a panel of cancer cell lines.

| Compound ID | Target | IC50 (nM) | Assay Type |

| 7l | CDK2/cyclin A2 | 64.42 | Kinase Inhibition Assay |

Table 1: In vitro inhibitory activity of a lead N-(pyridin-3-yl)pyrimidin-4-amine analogue against the CDK2/cyclin A2 complex.[1]

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| 7l | MV4-11 | Acute Myeloid Leukemia | 0.83 | Cell Proliferation Assay |

| 7l | HT-29 | Colorectal Carcinoma | 2.12 | Cell Proliferation Assay |

| 7l | MCF-7 | Breast Adenocarcinoma | 3.12 | Cell Proliferation Assay |

| 7l | HeLa | Cervical Cancer | 8.61 | Cell Proliferation Assay |

| 7l | HEK293 | Normal Embryonic Kidney | > 50 | Cell Proliferation Assay |

Table 2: Anti-proliferative activity of compound 7l across various human cancer cell lines and a normal cell line, demonstrating a degree of selectivity.[1]

Mechanism of Action: CDK2 Inhibition and Downstream Effects

The primary mechanism of action for these N-(pyridin-3-yl)pyrimidin-4-amine analogues is the direct inhibition of CDK2 kinase activity. By binding to the ATP-binding pocket of CDK2, these small molecules prevent the phosphorylation of key substrates, such as Retinoblastoma protein (Rb). This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Further mechanistic studies have confirmed that treatment with these compounds leads to a concentration-dependent arrest of the cell cycle, a hallmark of CDK inhibition.[1] This is followed by the induction of apoptosis, or programmed cell death, in cancer cells.[1]

CDK2 Inhibition Pathway by N-(pyridin-3-yl)pyrimidin-4-amine Analogues.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues.

In Vitro CDK2/cyclin A2 Kinase Inhibition Assay

-

Objective: To determine the IC50 value of the test compound against CDK2.

-

Materials: Recombinant human CDK2/cyclin A2 enzyme, a suitable substrate (e.g., a histone H1-derived peptide), ATP, and the test compound.

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The CDK2/cyclin A2 enzyme is incubated with the test compound for a predetermined period.

-

The kinase reaction is initiated by the addition of the substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and capture on a phosphocellulose membrane).

-

The amount of incorporated phosphate is quantified (e.g., by scintillation counting).

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Workflow for an In Vitro Kinase Inhibition Assay.

Cell Proliferation (MTT) Assay

-

Objective: To measure the cytotoxic/cytostatic effects of the test compound on cancer cell lines.

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The cell viability is calculated as a percentage of the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

Conclusion and Future Directions

While the specific compound "this compound" remains uncharacterized in the biological literature, the broader class of N-(pyridin-3-yl)pyrimidin-4-amine analogues represents a promising avenue for the development of targeted cancer therapies. The potent and selective inhibition of CDK2 by lead compounds like 7l underscores the therapeutic potential of this chemical scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, evaluating their efficacy in in vivo models, and further elucidating their precise binding modes and off-target effects to advance them toward clinical application. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals working in this competitive and impactful field.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Discovery and history of "N-(Pyridin-3-ylmethylene)methanamine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Pyridin-3-ylmethylene)methanamine is a Schiff base, an imine derived from the condensation of 3-pyridinecarboxaldehyde and methanamine. While not extensively documented as a standalone compound in scientific literature, its chemical nature places it as a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of N-methyl-1-(pyridin-3-yl)methanamine and other substituted pyridine derivatives. This guide provides a comprehensive overview of its presumed synthesis, physicochemical properties inferred from related compounds, and potential applications in research and drug development.

Introduction and Discovery

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its existence is largely inferred from the well-established chemical reaction between aldehydes and primary amines to form imines. The synthesis of analogous Schiff bases, such as N-benzylidenemethylamine, has been known for over a century. Therefore, the conceptual discovery of this compound is rooted in the fundamental principles of organic chemistry.

The primary significance of this compound lies in its role as a synthetic intermediate. The imine functionality is readily susceptible to reduction, providing a straightforward route to the corresponding secondary amine, N-methyl-1-(pyridin-3-yl)methanamine. This amine is a known building block in the synthesis of more complex molecules with potential biological activity.

Synthesis

The most direct and widely accepted method for the synthesis of this compound is the condensation reaction between 3-pyridinecarboxaldehyde and methanamine. This reaction is typically carried out in a suitable solvent, and the equilibrium is driven towards the product by the removal of water.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established synthesis of analogous imines.

Materials:

-

3-Pyridinecarboxaldehyde

-

Methanamine (e.g., as a solution in a suitable solvent like ethanol or THF, or as a gas)

-

Anhydrous magnesium sulfate or other suitable drying agent

-

Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a means for azeotropic removal of water, such as a Dean-Stark apparatus if using a non-polar solvent like toluene), dissolve 3-pyridinecarboxaldehyde (1 equivalent) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methanamine (1 to 1.2 equivalents) to the stirred solution of the aldehyde. If using gaseous methanamine, it can be bubbled through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, add a drying agent such as anhydrous magnesium sulfate to remove the water formed during the reaction.

-

Filter off the drying agent.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is scarce. The following tables summarize the properties of its precursor, 3-pyridinecarboxaldehyde, and its reduction product, N-methyl-1-(pyridin-3-yl)methanamine, to provide context. Inferred properties for the target compound are also presented.

Table 1: Physicochemical Properties

| Property | 3-Pyridinecarboxaldehyde[1][2] | This compound (Inferred) | N-Methyl-1-(pyridin-3-yl)methanamine[3][4] |

| Molecular Formula | C₆H₅NO | C₇H₈N₂ | C₇H₁₀N₂ |

| Molecular Weight | 107.11 g/mol | 120.15 g/mol | 122.17 g/mol |

| Appearance | Colorless to yellow liquid | Likely a yellow oil or low-melting solid | Yellow oil[5] |

| Boiling Point | 95-97 °C at 15 mmHg[1] | Expected to be higher than the aldehyde | Not specified |

| Solubility | Miscible with water[6] | Likely soluble in organic solvents | Not specified |

Table 2: Inferred Spectroscopic Data for this compound

This data is inferred based on the known spectral characteristics of similar Schiff bases, such as N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide[6].

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | * Pyridyl Protons: δ 7.0-8.8 ppm (multiplets) |

| * Imine Proton (-CH=N-): δ ~8.0-8.5 ppm (singlet) | |

| * Methyl Protons (-N-CH₃): δ ~3.0-3.5 ppm (singlet or doublet if coupled to imine proton) | |

| ¹³C NMR | * Pyridyl Carbons: δ ~120-155 ppm |

| * Imine Carbon (-CH=N-): δ ~160-170 ppm | |

| * Methyl Carbon (-N-CH₃): δ ~40-50 ppm | |

| IR Spectroscopy | * C=N Stretch: ~1640-1690 cm⁻¹ (a key characteristic band for imines) |

| * C-H Aromatic Stretch: ~3000-3100 cm⁻¹ | |

| * C-H Aliphatic Stretch: ~2850-2960 cm⁻¹ | |

| Mass Spectrometry | * [M]⁺: Expected at m/z = 120.0687 (for C₇H₈N₂) |

Chemical Reactivity and Applications

The primary chemical reactivity of this compound is centered around the imine functional group.

Reduction to Secondary Amines

The most significant application of this compound is as a precursor to N-methyl-1-(pyridin-3-yl)methanamine via reduction. This transformation is a cornerstone of reductive amination.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Reducing agent (e.g., sodium borohydride, lithium aluminum hydride)

-

Suitable solvent (e.g., methanol or ethanol for NaBH₄, THF or diethyl ether for LiAlH₄)

-

Apparatus for quenching and work-up

Procedure (using Sodium Borohydride):

-

Dissolve this compound in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methyl-1-(pyridin-3-yl)methanamine.

Role in Drug Discovery and Development

The pyridine and secondary amine moieties are common pharmacophores in medicinal chemistry. Therefore, N-methyl-1-(pyridin-3-yl)methanamine, readily synthesized from this compound, is a valuable building block for the synthesis of potential drug candidates. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The secondary amine can be a key site for further functionalization or can act as a basic center for salt formation to improve the pharmacokinetic properties of a drug molecule.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from 3-pyridinecarboxaldehyde to N-methyl-1-(pyridin-3-yl)methanamine.

Reductive Amination Logical Flow

Caption: Logical flow of a two-step reductive amination process.

Conclusion

This compound serves as a quintessential example of a reactive intermediate in organic synthesis. While not a compound of extensive standalone study, its role in the synthesis of N-methyl-1-(pyridin-3-yl)methanamine and, by extension, more complex molecules for pharmaceutical and materials science research is significant. This guide has provided a detailed, albeit partially inferred, overview of its synthesis, properties, and applications, offering a valuable resource for researchers in the chemical sciences. Future work could focus on the isolation and full characterization of this imine to further elucidate its properties and potential reactivity.

References

- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 3-(Methylaminomethyl)pyridine | C7H10N2 | CID 88393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to N-(Pyridin-3-ylmethylene)methanamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Pyridin-3-ylmethylene)methanamine derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential as kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound and its derivatives belong to the class of imines, characterized by a carbon-nitrogen double bond. The pyridine ring, a common scaffold in medicinal chemistry, imparts a wide range of biological activities to these compounds.[1] This guide will delve into the anticancer properties of these derivatives, particularly their role as inhibitors of key signaling kinases such as Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3][4]

Synthesis of this compound Derivatives

The core structure of this compound derivatives is an imine, which is typically synthesized through the condensation reaction between an aldehyde or a ketone and a primary amine. The general synthetic scheme involves the reaction of pyridine-3-carbaldehyde with a primary amine (R-NH2) under various conditions.

General Synthetic Scheme:

Several methods can be employed for this synthesis, often utilizing catalysts or dehydrating agents to drive the reaction towards the imine product. These methods include:

-

Azeotropic Distillation: Using a Dean-Stark apparatus to remove water from the reaction mixture.

-

Use of Dehydrating Agents: Employing agents like magnesium sulfate (MgSO4) or molecular sieves to absorb the water formed during the reaction.

-

Acid or Base Catalysis: The reaction can be catalyzed by the addition of a small amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base.

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have shown significant potential as anticancer agents through the inhibition of various protein kinases.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature in cancer.[5] Analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent CDK2 inhibitors.[2] The pyridine moiety often forms crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Caption: Inhibition of the CDK2 signaling pathway by this compound analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Small molecule inhibitors targeting VEGFR-2 can disrupt this process. The pyridine ring in these inhibitors often interacts with the hinge region of the kinase domain.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs.

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that regulate cell proliferation and survival.[] Their overexpression is associated with various cancers. Pyridine-containing compounds have been investigated as PIM kinase inhibitors, often targeting the ATP-binding pocket.

Caption: Inhibition of the PIM kinase signaling pathway by this compound analogs.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound analogs and related pyridine derivatives.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [6]

| Compound | R Group | IC50 (µM, 48h) | IC50 (µM, 72h) |

| 8e | 4-Chlorophenyl | 0.22 | 0.11 |

| 8n | 4-Nitrophenyl | 1.88 | 0.80 |

| Doxorubicin | - | 1.93 | - |

Table 2: Kinase Inhibitory Activity of Pyridine Derivatives

| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Reference |

| N-(pyridin-3-yl)pyrimidin-4-amine analogs | CDK2 | 7l | 64.42 | [1] |

| Pyridine-Ureas | VEGFR-2 | 8e | 3930 | [6] |

| Imidazo[1,2-a]pyridine derivatives | BRAF | CLW27 | 2930 | [8] |

Experimental Protocols

General Synthesis of this compound Derivatives

Materials:

-

Pyridine-3-carbaldehyde

-

Appropriate primary amine (e.g., methanamine)

-

Solvent (e.g., methanol, ethanol, or toluene)

-

Catalyst (e.g., glacial acetic acid) or dehydrating agent (e.g., anhydrous MgSO4)

Procedure:

-

Dissolve pyridine-3-carbaldehyde (1 equivalent) in the chosen solvent.

-

Add the primary amine (1-1.2 equivalents) to the solution.

-

If using a catalyst, add a few drops of glacial acetic acid. If using a dehydrating agent, add anhydrous MgSO4 (1-2 equivalents).

-

Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if a dehydrating agent was used, filter the mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Caption: A step-by-step workflow for the synthesis of the target compounds.

MTT Assay for Cytotoxicity Evaluation[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Kinase Inhibition Assay[1]

The inhibitory activity of the compounds against specific kinases is often determined using in vitro kinase assays.

Procedure:

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction and incubate for a specific time at an optimal temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential in cancer therapy. Their ability to inhibit key kinases involved in cell cycle progression and angiogenesis underscores their importance as scaffolds for the development of novel anticancer agents. Further optimization of these structures, guided by structure-activity relationship studies, may lead to the discovery of more potent and selective kinase inhibitors with improved pharmacological profiles. This technical guide provides a foundational understanding for researchers to explore and advance this exciting area of drug discovery.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 8. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Pyridin-3-ylmethylene)methanamine

This technical guide provides a comprehensive overview of N-(Pyridin-3-ylmethylene)methanamine, focusing on its Chemical Abstracts Service (CAS) number, nomenclature, and key chemical data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound is a Schiff base, an organic compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The nomenclature and identification of this compound are summarized below.

| Identifier | Value |

| Systematic Name | This compound |

| Stereoisomer | (E)-N-(Pyridin-3-ylmethylene)methanamine |

| CAS Number | 16273-54-4 |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| Synonyms | 3-(Methyliminomethyl)pyridine |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes computed and expected properties based on its chemical structure.

| Property | Value (Predicted) |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane |

| pKa | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a condensation reaction between pyridine-3-carbaldehyde and methanamine. While a specific, detailed protocol for this exact compound is not extensively documented, a general procedure can be inferred from the synthesis of analogous Schiff bases.[1]

General Synthesis Workflow

The logical workflow for the synthesis of this compound is a straightforward condensation reaction.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative procedure based on the synthesis of similar compounds.[1]

Materials:

-

Pyridine-3-carbaldehyde

-

Methanamine (e.g., as a solution in ethanol or THF)

-

Anhydrous Ethanol or Methanol

-

Anhydrous Magnesium Sulfate (optional, for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a clean, dry round-bottom flask, dissolve pyridine-3-carbaldehyde (1 equivalent) in anhydrous ethanol.

-

To this solution, add a solution of methanamine (1 to 1.2 equivalents) in ethanol dropwise while stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be purified further by distillation or column chromatography.

Spectroscopic Characterization

While specific spectroscopic data for this compound is scarce, the expected characteristic signals based on data from analogous compounds are presented below.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | A singlet for the imine proton (-CH=N-) around δ 8.3-8.5 ppm. Signals for the pyridine ring protons in the aromatic region (δ 7.0-9.0 ppm). A singlet or doublet for the methyl protons (-N-CH₃) around δ 3.0-3.5 ppm.[2] |

| ¹³C NMR | A signal for the imine carbon (-CH=N-) in the range of δ 155-165 ppm. Signals for the pyridine ring carbons between δ 120-155 ppm. A signal for the methyl carbon (-N-CH₃) around δ 40-50 ppm.[2] |

| IR (Infrared) | A characteristic absorption band for the C=N (imine) stretch typically appearing in the region of 1640-1690 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl group around 2850-3100 cm⁻¹. N-H stretching bands (around 3300-3500 cm⁻¹) from the starting amine should be absent. |

Biological Activity and Signaling Pathways

Based on the conducted literature search, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. Research on similar Schiff base compounds suggests a wide range of potential biological activities, including antimicrobial and anticancer properties, but these have not been specifically investigated for the title compound.

Conclusion

This compound, identified by CAS number 16273-54-4, is a pyridine-containing Schiff base. Its synthesis is achievable through a standard condensation reaction of pyridine-3-carbaldehyde and methanamine. While detailed experimental and biological data for this specific compound are limited, this guide provides a foundational understanding of its chemistry, nomenclature, and a framework for its synthesis and characterization based on closely related analogues. Further research is warranted to explore the potential applications of this compound in medicinal chemistry and materials science.

References

An In-depth Technical Guide to N-(Pyridin-3-ylmethylene)methanamine in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyridin-3-ylmethylene)methanamine, a Schiff base derived from 3-pyridinecarboxaldehyde and methylamine, belongs to a class of pyridine-containing imines that are of significant interest in medicinal and materials chemistry. The pyridine moiety, a nitrogen-containing heterocycle, is a common scaffold in numerous natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall biocompatibility.[1][2] The imine or azomethine group (-C=N-) is a key functional group that imparts a range of biological activities to these molecules, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the condensation reaction between 3-pyridinecarboxaldehyde and methylamine. This reaction is a classic example of imine formation, which proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific protocol for this compound is not widely published, a reliable procedure can be adapted from the synthesis of its analogue, (E)-N-((pyridin-3-yl)methylene)benzenamine.[4]

Materials:

-

3-Pyridinecarboxaldehyde

-

Methylamine (e.g., as a solution in ethanol or THF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous 1,2-Dichloroethane (or another suitable solvent like Toluene or Ethanol)[4][5]

-

Glacial Acetic Acid (optional, as a catalyst)[5]

Procedure:

-

To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in anhydrous 1,2-dichloroethane, add a solution of methylamine (1 equivalent).

-

Add anhydrous magnesium sulfate (as a dehydrating agent) to the reaction mixture.[4] A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.[5]

-

The mixture is then heated to reflux and stirred for several hours (e.g., 6 hours).[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled to room temperature and the magnesium sulfate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by distillation or column chromatography to afford the pure this compound.

Physicochemical and Spectroscopic Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂ | - |

| Molecular Weight | 120.15 g/mol | - |

| Boiling Point | 212 °C | [6] |

| Density | 0.96 g/cm³ | [6] |

| Flash Point | 82 °C | [6] |

| Appearance | Expected to be an oil or low-melting solid | - |

Table 2: Predicted/Analogous Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) |

| ¹H NMR | Based on (E)-N-((pyridin-3-yl)methylene)benzenamine[4]~8.9 ppm (s, 1H, Py-H)~8.6 ppm (dd, 1H, Py-H)~8.4 ppm (s, 1H, -CH=N-)~8.2 ppm (dt, 1H, Py-H)~7.4 ppm (m, 1H, Py-H)~3.5 ppm (s, 3H, -N-CH₃) |

| ¹³C NMR | Based on (E)-N-((pyridin-3-yl)methylene)benzenamine[4]~160 ppm (-CH=N-)~152 ppm (Py-C)~150 ppm (Py-C)~135 ppm (Py-C)~132 ppm (Py-C)~124 ppm (Py-C)~48 ppm (-N-CH₃) |

| IR Spectroscopy | ~1640 cm⁻¹ (C=N stretch)~3050 cm⁻¹ (aromatic C-H stretch)~2950 cm⁻¹ (aliphatic C-H stretch)~1580, 1480, 1420 cm⁻¹ (C=C and C=N ring stretches) |

| Mass Spectrometry | M⁺ peak at m/z = 120.07 |

Biological Activity and Applications in Drug Development

Pyridine-based Schiff bases are recognized for their wide spectrum of biological activities.[1] Although specific data for this compound is limited, the existing literature on analogous compounds suggests significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pyridine-derived Schiff bases and their metal complexes against various cancer cell lines.[3][7] The mechanism of action is often attributed to the ability of the imine nitrogen to coordinate with metal ions, which can then interact with biological macromolecules like DNA.

A hypothetical signaling pathway for the anticancer activity of a pyridine Schiff base is illustrated below. This often involves the induction of apoptosis through pathways that may be dependent on caspases.

Caption: Hypothetical pathway for anticancer activity of a pyridine Schiff base.

Table 3: Anticancer Activity of Related Pyridine Derivatives

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cu(II) complex of a Schiff base from di-2-pyridine ketone and isonicotinic acid hydrazide | Bel-7402 | 1.47-4.12 | [3] |

| Cu(II) complex of a Schiff base from 2-acetyl pyridine and 2-amino-5-bromobenzoic acid | MCF-7 | 5.95 | [3] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | MV4-11, HT-29, MCF-7, HeLa | 0.83, 2.12, 3.12, 8.61 | [8] |

Antimicrobial Activity

The imine linkage in Schiff bases is crucial for their antimicrobial properties. Pyridine-containing Schiff bases have shown activity against a range of Gram-positive and Gram-negative bacteria.

Table 4: Antimicrobial Activity of Related Pyridine Derivatives

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[1,2-a]pyridin-3-amine derivative (1g) | S. aureus ATCC 13709 | 3.91 | [9] |

| Imidazo[1,2-a]pyridin-3-amine derivative (2g) | MRSA ATCC 33591 | 3.91 | [9] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (IIC) | Proteus mirabilis | 16 | [10] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (IIC) | Klebsiella pneumoniae | 64 | [10] |

Conclusion and Future Directions

This compound represents a foundational structure within the broader class of bioactive pyridine-based Schiff bases. While specific data on this compound is limited, the extensive research on its analogues strongly suggests its potential as a valuable building block in the design of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. In particular, its potential as an anticancer and antimicrobial agent warrants further investigation. The development of metal complexes of this compound could also lead to compounds with enhanced biological efficacy. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the potential of this and related heterocyclic compounds in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. rsc.org [rsc.org]

- 5. Imine formation-Typical procedures - operachem [operachem.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

Theoretical and Experimental Framework for the Structural Elucidation of N-(Pyridin-3-ylmethylene)methanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-(Pyridin-3-ylmethylene)methanamine is a simple imine derivative of pyridine-3-carbaldehyde. While this specific molecule is not extensively documented in current scientific literature, its structural analogues, pyridine-containing Schiff bases, are of significant interest in coordination chemistry and medicinal chemistry due to their roles as versatile ligands and pharmacophores. This guide provides a comprehensive theoretical and experimental framework for the complete structural and electronic characterization of this compound. The methodologies outlined herein are based on established protocols for analogous pyridine imines and are intended to serve as a complete roadmap for researchers. This document details the requisite computational chemistry protocols, synthetic and characterization procedures, and presents a logical workflow for a comprehensive investigation.

Introduction

Pyridine imines, a subclass of Schiff bases, are characterized by the presence of a pyridyl group attached to the carbon atom of the azomethine (C=N) group. These compounds are pivotal in the development of novel catalysts, and therapeutic agents. The nitrogen atom of the pyridine ring and the imine nitrogen can act as coordination sites for metal ions, making them valuable ligands in catalysis. Furthermore, the imine linkage is often associated with a range of biological activities.

A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is the first step toward exploring its potential applications. This guide outlines a dual approach: a theoretical investigation using computational chemistry and an experimental validation through chemical synthesis and spectroscopic analysis.

Theoretical Studies: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules.[1][2] For this compound, DFT calculations can provide deep insights into its geometry, stability, and electronic characteristics before it is even synthesized.

Computational Methodology

The structural and electronic properties of the title compound would be investigated using a DFT approach.

-

Software: Gaussian 16 or similar quantum chemistry package.[2]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for such systems.[3]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.[1][3]

-

Solvent Effects: To simulate a real-world environment, calculations can be performed in a solvent like DMSO or chloroform using the Polarizable Continuum Model (PCM).[3]

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy (most stable) conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational (IR) spectra.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): To identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

NMR Spectroscopy: Prediction of 1H and 13C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.[2]

-

Predicted Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the proposed DFT calculations. The values presented are hypothetical, based on typical results for similar pyridine Schiff bases, and should be replaced with actual calculated data.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=N (Imine) | ~1.28 Å | |

| C-N (Methyl) | ~1.47 Å | |

| C-C (Py-Imine) | ~1.48 Å | |

| Bond Angles (°) | ||

| C-C-N (Py-Imine) | ~121° | |

| C=N-C (Imine-Me) | ~118° | |

| Dihedral Angles (°) | ||

| N(Py)-C-C=N | ~180° (for E-isomer) |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value (B3LYP/6-311++G(d,p)) | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | ~ 2.5 Debye | Measures the overall polarity of the molecule. |

| Key Calculated IR Frequencies | ν(C=N) at ~1640 cm⁻¹ | Characteristic imine stretch, useful for experimental comparison.[4] |

| Key Calculated 1H NMR Shifts | δ(CH=N) at ~8.3 ppm | Characteristic imine proton signal for structural confirmation.[5] |

| Key Calculated 13C NMR Shifts | δ(C=N) at ~162 ppm | Characteristic imine carbon signal for structural confirmation.[5] |

Experimental Protocols

The theoretical predictions must be validated through synthesis and empirical characterization.

Synthesis of this compound

The synthesis of the title imine is expected to be a straightforward condensation reaction.

Materials:

-

Pyridine-3-carbaldehyde (1 equivalent)

-

Methylamine (solution in ethanol or THF, 1.1 equivalents)

-

Anhydrous Ethanol (as solvent)

-

Catalytic amount of acetic acid (optional)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Protocol:

-

Dissolve pyridine-3-carbaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add a solution of methylamine (1.1 eq) in ethanol dropwise at room temperature.

-

A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure imine.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum is expected to show a characteristic singlet for the imine proton (CH=N) around δ 8.0-8.5 ppm. The methyl protons will appear as a singlet around δ 3.5 ppm, and the pyridine ring protons will be observed in the aromatic region (δ 7.0-9.0 ppm).[5]

-

13C NMR: The imine carbon (C=N) should produce a signal in the range of δ 160-165 ppm. The methyl carbon will be significantly upfield, while the pyridine carbons will appear in the δ 120-150 ppm range.[5]

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the C=N stretching vibration is expected around 1630-1650 cm⁻¹. The absence of a strong C=O stretch (from the starting aldehyde, ~1700 cm⁻¹) and N-H stretches (from the primary amine) would indicate the successful formation of the imine.[4]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis spectrum, typically recorded in ethanol or methanol, will show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and the imine group.

-

Visualization of the Research Workflow

The comprehensive study of a novel compound like this compound follows a logical progression from theoretical prediction to experimental validation. The following diagram illustrates this workflow.

Caption: Workflow for the theoretical and experimental characterization of a novel molecule.

Conclusion

While direct experimental and theoretical data for this compound is scarce, a robust and reliable pathway for its complete characterization can be formulated based on well-established chemical principles and methodologies applied to analogous structures. The integrated approach of using DFT calculations to guide and predict experimental outcomes, followed by synthesis and spectroscopic validation, provides a powerful paradigm for modern chemical research. This guide offers the necessary protocols and a logical framework to thoroughly investigate the structure and properties of this compound, paving the way for its potential application in materials science, catalysis, and drug discovery.

References

- 1. Gazi University Journal of Science » Submission » A DFT/TD-DFT Study on Pyridine-Anchored Schiff Base Molecules for DSSC Applications [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(Pyridin-3-ylmethylene)methanamine and its Reduction to N-Methyl-1-(pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract